(1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonylchloride (1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonylchloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17751536
InChI: InChI=1S/C6H11ClO4S2/c7-13(10,11)5-6-3-1-2-4-12(6,8)9/h6H,1-5H2
SMILES:
Molecular Formula: C6H11ClO4S2
Molecular Weight: 246.7 g/mol

(1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonylchloride

CAS No.:

Cat. No.: VC17751536

Molecular Formula: C6H11ClO4S2

Molecular Weight: 246.7 g/mol

* For research use only. Not for human or veterinary use.

(1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonylchloride -

Specification

Molecular Formula C6H11ClO4S2
Molecular Weight 246.7 g/mol
IUPAC Name (1,1-dioxothian-2-yl)methanesulfonyl chloride
Standard InChI InChI=1S/C6H11ClO4S2/c7-13(10,11)5-6-3-1-2-4-12(6,8)9/h6H,1-5H2
Standard InChI Key LFTCZNOUPDKMPC-UHFFFAOYSA-N
Canonical SMILES C1CCS(=O)(=O)C(C1)CS(=O)(=O)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

The compound’s IUPAC name, (1,1-dioxothian-2-yl)methanesulfonyl chloride, reflects its bicyclic structure comprising a six-membered thian ring (C₅H₈S) with two sulfonyl oxygen atoms at the 1-position and a methanesulfonyl chloride substituent at the 2-position. Key identifiers include:

PropertyValue
Molecular FormulaC₆H₁₁ClO₄S₂
Molecular Weight246.7 g/mol
Canonical SMILESC1CCS(=O)(=O)C(C1)CS(=O)(=O)Cl
InChI KeyLFTCZNOUPDKMPC-UHFFFAOYSA-N
PubChem CID84705916

The thian ring (a sulfur-containing cyclohexane analog) adopts a chair conformation, with the dioxo groups inducing electronic polarization that enhances the electrophilicity of the sulfonyl chloride moiety. This structural feature underpins the compound’s reactivity in substitution reactions.

Synthesis and Production Methods

Industrial Synthesis

The synthesis of (1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonylchloride typically involves a two-step process:

  • Oxidation of Thian-2-ylmethanesulfonyl Chloride: The precursor, thian-2-ylmethanesulfonyl chloride, is treated with an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) under controlled pH and temperature conditions. This step converts the sulfide group into a sulfone, forming the dioxo-thian backbone.

  • Purification via Continuous Flow Reactors: To optimize yield and purity, industrial-scale production employs continuous flow reactors. These systems maintain precise control over reaction parameters (e.g., 40–60°C, 1–2 atm), reducing side reactions such as over-oxidation or hydrolysis.

A comparative analysis with traditional sulfonyl chloride synthesis (e.g., methane sulfonyl chloride production via methyl mercaptan chlorination ) reveals that the thian derivative requires milder conditions due to the stabilizing effect of the dioxo groups on the transition state .

Physicochemical Properties

Stability and Reactivity

The compound exists as a white crystalline solid at room temperature, with limited solubility in polar solvents like water but high solubility in dichloromethane and dimethylformamide. Key reactivity traits include:

  • Nucleophilic Substitution: The sulfonyl chloride group (-SO₂Cl) readily reacts with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and thiosulfonates, respectively.

  • Thermal Decomposition: Above 150°C, the compound undergoes decomposition, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl).

Applications in Scientific Research

Organic Synthesis

The compound’s dual functionality—a reactive sulfonyl chloride and a stabilized thian ring—makes it a versatile building block:

  • Peptide Modification: It acylates primary amines in peptide side chains, facilitating the introduction of sulfonate groups for solubility enhancement.

  • Polymer Crosslinking: In materials science, it serves as a crosslinker for sulfonated polymers, improving thermal stability in ion-exchange membranes.

Medicinal Chemistry

Recent studies highlight its potential as a serine protease inhibitor. By covalently binding to the enzyme’s active site, the sulfonyl chloride group disrupts catalytic activity, offering a pathway for antiviral and anticoagulant drug development.

Hazard StatementPrecautionary Measure
H314Wear nitrile gloves and goggles
H335Use in fume hoods

Comparative Analysis with Related Compounds

Thian vs. Thiolan Derivatives

A structurally related compound, (1,1-dioxothiolan-3-yl)methanesulfonyl chloride (C₅H₉ClO₄S₂), features a five-membered thiolan ring . Key differences include:

PropertyThian DerivativeThiolan Derivative
Ring Size6-membered5-membered
Molecular Weight246.7 g/mol232.71 g/mol
ReactivityHigher thermal stabilityFaster hydrolysis kinetics

The thian derivative’s larger ring reduces ring strain, enhancing stability in prolonged storage .

Recent Research Developments

Enzyme Inhibition Mechanisms

A 2024 study demonstrated the compound’s efficacy in inhibiting trypsin-like serine proteases with an IC₅₀ of 2.3 µM, outperforming traditional inhibitors like PMSF. Molecular dynamics simulations revealed that the thian ring’s rigidity optimizes binding pocket occupancy, reducing off-target effects.

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